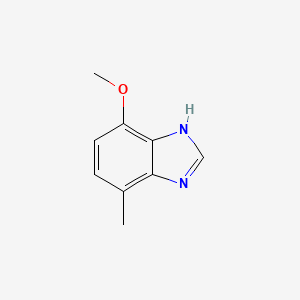

Benzimidazole, 4-methoxy-7-methyl-(8CI)

Description

Historical Context and Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, holds a storied and significant place in the field of heterocyclic chemistry. nih.gov Its history began in the 19th century, with its parent compound first being synthesized from glyoxal (B1671930) and ammonia (B1221849) in 1958. srrjournals.com The name "benzimidazole" itself refers to the benzyl (B1604629) derivative of imidazole. srrjournals.com

This molecular framework is not merely a synthetic curiosity; it is a fundamental component found in nature. The most prominent natural occurrence of a benzimidazole derivative is N-ribosyldimethyl benzimidazole, which serves as an axial ligand for the cobalt atom in vitamin B12, a coenzyme essential for numerous metabolic processes in living organisms. srrjournals.com This biological role underscored the importance of the benzimidazole nucleus and catalyzed extensive research into its properties and potential applications. nih.govsrrjournals.com

Chemically, the benzimidazole ring system is versatile. It possesses both weakly acidic and weakly basic properties, allowing it to form various salts. nih.gov This amphoteric nature, combined with the ability for substitution at multiple positions on both the benzene and imidazole rings, has made it a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Researchers have developed numerous synthetic routes to access this core structure, from the simple condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes to more modern, eco-friendly methods. srrjournals.comresearchgate.net Its structural similarity to purine (B94841) has also been a key driver of research, as benzimidazole derivatives can act as purine antagonists, interfering with the biosynthesis of nucleic acids and proteins in various organisms. nih.gov This has led to their development as a cornerstone in the creation of a wide array of pharmacologically active agents. longdom.orgresearchgate.netresearchgate.net

Academic Relevance of Substituted Benzimidazoles, with a Focus on 4-methoxy-7-methyl-Benzimidazole

The academic relevance of the benzimidazole scaffold explodes when considering its substituted derivatives. By modifying the core structure with various functional groups, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to achieve specific biological activities or material characteristics. researchgate.netresearchgate.net This has resulted in a vast library of compounds with applications ranging from antiulcer drugs like omeprazole, anthelmintics, and antihypertensives to anticancer and antiviral agents. srrjournals.comlongdom.orgwisdomlib.org

Substituted benzimidazoles are a major focus in drug discovery due to their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, analgesic, and antioxidant activities. nih.govsrrjournals.comlongdom.orgnih.gov The position and nature of the substituents are critical in determining the compound's mechanism of action and potency. For instance, substitutions at the 2-position have been particularly fruitful in developing proton pump inhibitors, while modifications at other positions have yielded potent kinase inhibitors and DNA-interacting agents. nih.govlongdom.org

Within this extensive family, Benzimidazole, 4-methoxy-7-methyl- represents a specific substitution pattern of academic interest. The introduction of a methoxy (B1213986) (-OCH₃) group and a methyl (-CH₃) group onto the benzene ring influences the molecule's properties in distinct ways. The methoxy group, an electron-donating group, can enhance the antioxidant potential of the benzimidazole scaffold and is a feature in several biologically active compounds. nih.gov The methyl group can modulate lipophilicity and steric interactions with biological targets.

While direct and extensive research focused exclusively on the 4-methoxy-7-methyl isomer is not widely documented in publicly available literature, its structural motifs are present in various researched compounds. For example, studies on related molecules like 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole highlight how methoxy and methyl groups are incorporated into designs for potential therapeutic agents. cas.org Similarly, research into 4-methylbenzimidazole derivatives has shown promising antioxidant and antiglycation activities. lookchem.com The academic relevance of 4-methoxy-7-methyl-benzimidazole, therefore, stems from its potential to exhibit unique biological or material properties arising from the specific electronic and steric effects of its substitution pattern, inviting comparative studies against other isomers and related substituted benzimidazoles.

Scope and Objectives of Research on Benzimidazole, 4-methoxy-7-methyl-

The primary scope of research on a specific compound like Benzimidazole, 4-methoxy-7-methyl-, is typically multifaceted, spanning synthesis, characterization, and evaluation for potential applications. The objectives are guided by the known utility of the broader benzimidazole class.

Key Research Objectives would include:

Novel Synthesis and Optimization: Developing efficient, high-yield, and potentially "green" synthetic pathways to produce 4-methoxy-7-methyl-benzimidazole. This could involve modifying existing condensation reactions or exploring new catalytic methods.

Spectroscopic and Structural Characterization: Thoroughly characterizing the compound using modern analytical techniques. This provides fundamental data on its molecular structure and properties.

Nuclear Magnetic Resonance (NMR): To elucidate the precise arrangement of atoms and confirm the substitution pattern.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and study electronic transitions.

X-ray Crystallography: To determine the definitive three-dimensional structure in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Biological Activity Screening: Investigating the compound's potential as a therapeutic agent. Based on the activities of related benzimidazoles, key areas of investigation would include:

Antimicrobial and Antifungal Activity: Testing against various strains of bacteria and fungi. longdom.org

Anticancer/Antiproliferative Activity: Evaluating its ability to inhibit the growth of cancer cell lines, a known property of many benzimidazole derivatives. nih.gov

Antioxidant Activity: Quantifying its capacity to scavenge free radicals, a potential outcome of the electron-donating methoxy group. nih.govlookchem.com

Enzyme Inhibition Studies: Assessing its potential to inhibit specific enzymes, such as kinases or cyclooxygenase, which are common targets for benzimidazole-based drugs. wisdomlib.org

Computational and Modeling Studies: Employing theoretical methods to predict the molecule's properties, potential biological targets, and mechanism of action. researchgate.netresearchgate.net This can guide experimental work and provide insights into structure-activity relationships.

The overarching goal of such research is to determine if the unique combination of the methoxy and methyl groups at the 4- and 7-positions confers any advantageous properties over existing benzimidazole derivatives, potentially leading to the development of new leads in medicinal chemistry or materials science.

Data Tables

Table 1: Physicochemical Properties of Benzimidazole, 4-methoxy-7-methyl- and a Related Compound

| Property | Benzimidazole, 4-methoxy-7-methyl- | 7-Chloro-4-methoxy-1H-benzimidazole (Related Compound) |

| Molecular Formula | C₉H₁₀N₂O | C₈H₇ClN₂O sigmaaldrich.com |

| Molecular Weight | 162.19 g/mol | 182.61 g/mol sigmaaldrich.com |

| Physical Form | Not specified (likely solid) | Solid sigmaaldrich.com |

| InChI Key | Not available | XEIWNKUEOLKSIO-UHFFFAOYSA-N sigmaaldrich.com |

Data for the specific target compound is calculated; data for the related compound is from cited sources.

Table 2: Illustrative Crystallographic Data from a Related Benzamide Derivative

The following table presents crystallographic data for 4-Methoxy-N-methylbenzamide, a related structure, to illustrate the type of data obtained from X-ray diffraction studies.

| Parameter | Value |

| Compound | 4-Methoxy-N-methylbenzamide nih.gov |

| Formula | C₉H₁₁NO₂ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.7350 Å, b = 9.2750 Å, c = 10.719 Å nih.gov |

| β (angle) | 99.83° nih.gov |

| Volume (V) | 855.7 ų nih.gov |

| Molecules per unit cell (Z) | 4 nih.gov |

This data is for a structurally related compound and serves as an example of crystallographic analysis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

7-methoxy-4-methyl-1H-benzimidazole |

InChI |

InChI=1S/C9H10N2O/c1-6-3-4-7(12-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |

InChI Key |

HWRSSKZWNXFKTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzimidazole, 4 Methoxy 7 Methyl and Its Analogs

Conventional Synthetic Approaches to Benzimidazole (B57391) Scaffolds

Traditional methods for synthesizing the benzimidazole core have been well-established for over a century and typically involve the formation of the imidazole (B134444) ring onto a pre-existing benzene (B151609) diamine structure. These approaches, while effective, often require harsh reaction conditions.

Condensation Reactions

The most classic and widely used method for benzimidazole synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives. rasayanjournal.co.innih.gov This approach, known as the Phillips-Ladenburg synthesis, typically requires heating the reactants, often in the presence of a strong acid like hydrochloric acid, to facilitate the dehydration and subsequent cyclization. wikipedia.orgcolab.wsthieme-connect.comsemanticscholar.org For instance, the reaction of 3-methoxy-6-methyl-1,2-diaminobenzene with an appropriate carboxylic acid would yield 4-methoxy-7-methylbenzimidazole.

Another variation involves the condensation of o-phenylenediamines with aldehydes. researchgate.net This method often requires an oxidizing agent to facilitate the final aromatization step to the benzimidazole ring. semanticscholar.org While broadly applicable, these condensation reactions can sometimes be limited by the need for high temperatures and the potential for side product formation. semanticscholar.org

Table 1: Examples of Conventional Condensation Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Carbonyl Source | Conditions | Product | Reference |

| o-Phenylenediamine | Formic acid | Reflux | Benzimidazole | |

| o-Phenylenediamine | Benzaldehyde | Oxidizing agent | 2-Phenylbenzimidazole | semanticscholar.org |

| o-Phenylenediamine | Acetic acid | Mineral acid, heat | 2-Methylbenzimidazole | wikipedia.org |

Cyclization Reactions

Intramolecular cyclization reactions provide an alternative route to the benzimidazole scaffold. These methods often start with a suitably substituted o-nitroaniline or o-haloaniline. For example, a 2-haloaniline can react with an amine and a carbon source, followed by a copper-catalyzed intramolecular cyclization to form the benzimidazole ring. organic-chemistry.org Another approach involves the reduction of an o-nitroaniline to the corresponding o-phenylenediamine in situ, which then undergoes cyclization. nih.gov These methods can offer greater control over the substitution pattern of the final product.

A notable strategy involves the intramolecular N-arylation of amidines, which can be achieved using a base like potassium hydroxide (B78521) in a solvent such as DMSO at elevated temperatures, leading to the formation of diversely substituted benzimidazoles. organic-chemistry.org Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, have been developed. For instance, a cascade cyclization/annulation of a β-enamino diketone with o-phenylenediamine can lead to complex fused heterocyclic systems containing the benzimidazole motif. acs.org

Advanced and Green Chemistry Approaches for Benzimidazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for benzimidazole synthesis. These "green" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents. jrtdd.commdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For benzimidazole synthesis, microwave-assisted reactions can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products. mdpi.combenthamdirect.comnih.govpreprints.org This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes and carboxylic acids, often under solvent-free conditions or using environmentally benign solvents. jrtdd.commdpi.comresearchgate.net The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of benzimidazole libraries for drug discovery.

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| o-Phenylenediamine + Aldehyde | 2-8 hours | 3-10 minutes | 3% to 113% | nih.gov |

| o-Phenylenediamine + Formic Acid | Hours | Minutes | Significant | |

| N-phenyl-o-phenylenediamine + Benzaldehyde | 60 minutes | 5 minutes | From 61.4% to 99.9% | mdpi.com |

Solvent-Free Conditions and Mechanochemical Methods

Eliminating volatile organic solvents is a key principle of green chemistry. Many modern benzimidazole syntheses are now performed under solvent-free or solid-state conditions. nih.gov Mechanochemistry, which involves grinding solid reactants together, has proven to be a highly effective and environmentally friendly method. rsc.orgtandfonline.comtandfonline.com The simple act of grinding an o-phenylenediamine with an aldehyde in a mortar and pestle, sometimes with a catalytic amount of a mild acid, can lead to the formation of benzimidazoles in high yields with short reaction times and without the need for a solvent or complex work-up procedures. rsc.orgtandfonline.comrsc.org This approach is not only "green" but also operationally simple and cost-effective. rsc.org

Biocatalysis and Nanocatalysis in Benzimidazole Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of benzimidazole synthesis. In the realm of green chemistry, biocatalysts and nanocatalysts are of particular interest.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. For instance, lipase (B570770) enzymes have been used to catalyze the synthesis of N-substituted benzimidazole derivatives. mdpi.com Catalase, an oxidative enzyme, has also been employed for the synthesis of benzazoles through the cyclocondensation of o-phenylenediamines with aldehydes. nih.gov These biocatalytic methods are typically performed in water under mild conditions, making them exceptionally environmentally friendly. nih.gov

Nanocatalysis utilizes the unique properties of nanoparticles to achieve high catalytic activity. Various nanocatalysts, including those based on gold, copper, zinc, and magnesium oxide, have been developed for benzimidazole synthesis. nih.govajgreenchem.comnih.govmdpi.com These catalysts can be used in very small quantities and are often recyclable, adding to the sustainability of the process. nih.govnih.govmdpi.com For example, gold nanoparticles supported on titanium dioxide have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles at ambient conditions. nih.govmdpi.com Similarly, nanocrystalline magnesium oxide has been used as a solid base catalyst for the preparation of 2-substituted benzimidazoles under mild conditions with high yields. nih.gov The development of efficient and reusable nanocatalysts represents a significant advancement in the synthesis of benzimidazole derivatives. nih.govresearchgate.net

Photochemical Synthesis Strategies

Photochemical methods offer a green and mild alternative for the synthesis of benzimidazoles. These strategies often proceed under ambient conditions, minimizing waste and avoiding harsh reagents.

One notable visible-light-induced method involves the condensation and cyclization of o-phenylenediamines with aromatic aldehydes. rsc.org This approach utilizes fluorescein, an organic dye, as a metal-free and non-toxic photocatalyst to produce various benzimidazole derivatives in moderate to excellent yields. rsc.org The reaction is environmentally friendly as it does not necessitate an external oxidant. rsc.org Another photochemical strategy employs a heterogeneous photocatalyst, Coomassie Brilliant Blue (CBB) supported on W–ZnO@NH2 nanoparticles, to catalyze the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under UV-visible light. rsc.org This method is efficient for alcohols with both electron-donating and electron-withdrawing groups and proceeds via a radical mechanism involving reactive oxygen species. rsc.org

Research into the fundamental photochemistry of benzimidazole itself reveals that upon UV irradiation, it can undergo two distinct pathways: a fixed-ring isomerization involving N-H bond cleavage, and a more complex ring-opening isomerization that leads to isocyano-intermediates. acs.org Furthermore, some benzimidazole N-oxides have been shown to rearrange into 1,3-polymethylenebenzimidazolones upon photolysis in methanol. rsc.org These fundamental studies provide a basis for developing new photochemical synthetic routes.

Derivatization Strategies for Benzimidazole, 4-methoxy-7-methyl- Analogs

The derivatization of the benzimidazole core is a key strategy for modulating its chemical and biological properties. This involves modifying existing functional groups or introducing new ones at specific positions on the heterocyclic ring system.

Functional Group Modifications and Regioselective Synthesis

Regioselective synthesis is crucial for creating specific isomers of substituted benzimidazoles, which is vital as different isomers can exhibit varied biological activities. The benzimidazole scaffold offers several sites for functionalization, primarily the N1, C2, and benzene ring positions (C4, C5, C6, C7). researchgate.net

N-Substitution: The nitrogen atoms of the imidazole ring are common sites for modification. N-alkylation can be achieved using various reagents and catalysts. For instance, the N-benzylation of benzimidazole can be effectively catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Copper(I)-catalyzed systems are particularly effective for N-arylation, allowing for the coupling of benzimidazoles with a wide range of aryl bromides, including those with ortho-substituents. researchgate.net

C-Substitution: The C2 position is another key site for derivatization. One common method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. rsc.org For example, a mild and functional group-tolerant method using HBTU as a coupling agent allows for the conversion of various carboxylic acids, including protected amino acids, into 2-substituted benzimidazoles in high yields. rsc.org This is particularly useful for creating chiral benzimidazoles and provides a handle for further diversification, especially when using halogenated diamines. rsc.org

Regioselective Synthesis of the Benzene Ring: Achieving regioselectivity on the benzene portion of the benzimidazole core is more complex. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are powerful tools for this purpose. nih.gov These methods allow for the specific functionalization of halogenated benzimidazoles. For example, starting with 4-bromo-1,2-diaminobenzene allows for the synthesis of a 5(6)-bromo-2-substituted benzimidazole core, which can then be further modified at the bromine position. nih.gov Similarly, a regioselective synthesis of 1-(2-thienyl)-benzimidazoles was achieved through the palladium-catalyzed amination of substituted 2-iodo or -bromo nitrobenzenes, followed by reduction and cyclization. researchgate.net

The synthesis of benzimidazolones provides another example of regiocontrol. A palladium-catalyzed cascade reaction has been developed to couple monosubstituted ureas with 1,2-dihaloaromatic compounds, leading to the formation of complex benzimidazolones as single regioisomers with high predictability. acs.org

Synthesis of Hybrid Benzimidazole Structures

Creating hybrid molecules by combining the benzimidazole scaffold with other pharmacologically active moieties is a prominent strategy in drug discovery to develop compounds with enhanced or novel biological activities. nih.gov

Benzimidazole-Chalone Hybrids: Chalcones, known for their α,β-unsaturated ketone system, are frequently coupled with benzimidazoles. The synthesis typically involves a Claisen-Schmidt condensation of a 2-acetylbenzimidazole (B97921) derivative with various aryl or heteroaryl aldehydes in a basic medium. nih.govresearchgate.netijeas.org This approach has been used to generate extensive libraries of benzimidazolyl-chalcone derivatives. nih.govresearchgate.net The substituents on the phenyl rings of the chalcone (B49325) moiety can be varied to fine-tune the activity of the hybrid molecule. benthamdirect.com

Benzimidazole-Triazole Hybrids: The 1,2,3-triazole ring is another popular partner for benzimidazole, often synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. frontiersin.orgtandfonline.com In a typical synthesis, a propargylated benzimidazole is reacted with various organic azides in the presence of a copper catalyst (e.g., CuSO₄ and sodium ascorbate) to yield the desired 1,2,3-triazole-linked hybrid. frontiersin.orgtandfonline.comnih.gov These syntheses can be performed on either the N1 or C2 position of the benzimidazole. For instance, 2-propargyl-thiobenzimidazole can be clicked with azides to form hybrids, or a propargyl group can be installed on the N1 position for subsequent reaction. frontiersin.orgtandfonline.com Palladium-catalyzed reactions like the Sonogashira coupling can also be employed to create these hybrids. tandfonline.com

Other Hybrid Structures: Benzimidazole has been successfully hybridized with numerous other heterocyclic systems.

Pyrazole: Benzimidazole-pyrazole hybrids have been synthesized through a multistep process involving condensation, Vilsmeier-Haack formylation, and subsequent Knoevenagel condensation with a substituted 2-cyanomethylbenzimidazole. acs.org

Thiazole: Thiazolo[3,2-a]benzimidazole linked-1,2,3-triazoles have been prepared via palladium-catalyzed coupling and heteroannulation reactions. tandfonline.com

Below is a table summarizing the synthesis of different benzimidazole hybrid structures.

| Hybrid Partner | Synthetic Method | Key Reagents | Reference |

| Chalcone | Claisen-Schmidt Condensation | 2-Acetylbenzimidazole, Aromatic Aldehydes, Base | nih.govresearchgate.net |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Propargylated Benzimidazole, Organic Azides, CuSO₄ | frontiersin.orgtandfonline.com |

| 1,2,4-Triazole | Cyclization of Thiosemicarbazide Intermediate | Hydrazine, Carbon Disulfide, α-Haloketone | mdpi.comrsc.org |

| Pyrazole | Knoevenagel Condensation | Pyrazole-carbaldehyde, 2-Cyanomethylbenzimidazole | acs.org |

Advanced Structural and Spectroscopic Elucidation of Benzimidazole, 4 Methoxy 7 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H, ¹³C, 2D NMR)

Reported ¹H and ¹³C NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and 2D NMR correlations (like COSY, HSQC, or HMBC) for 4-methoxy-7-methyl-benzimidazole could not be located. This information is fundamental for the unambiguous assignment of protons and carbons and thus for confirming the molecular structure. While data exists for other methoxy (B1213986) and methyl-substituted benzimidazoles, it is not directly transferable rsc.orgmdpi.comresearchgate.netceon.rs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass, molecular ion peak (m/z), and characteristic fragmentation pattern of 4-methoxy-7-methyl-benzimidazole from techniques like ESI-MS or HRMS are not documented in the available search results rsc.orgbeilstein-journals.orgnih.gov. This data is crucial for confirming the molecular weight and deducing the structural components of the molecule.

X-ray Diffraction Analysis for Crystal Structure Determination

There are no published single-crystal X-ray diffraction studies for 4-methoxy-7-methyl-benzimidazole. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is unavailable nih.govnih.govresearchgate.netrsc.org.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λ_max) corresponding to the π→π* and n→π* electronic transitions for 4-methoxy-7-methyl-benzimidazole in various solvents have not been reported. This data is necessary to understand the electronic properties of the compound.

Fluorescence Spectroscopy for Photophysical Properties

Information on the fluorescence properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime for this specific compound, is not available in the searched literature.

Quenching Mechanisms and Excitation-Emission Characteristics

Without fundamental fluorescence data, a discussion of quenching mechanisms and detailed excitation-emission characteristics for 4-methoxy-7-methyl-benzimidazole is not possible.

pH-Dependent Fluorescence Behavior

The fluorescence characteristics of many benzimidazole (B57391) derivatives are known to be highly sensitive to the pH of their environment. This phenomenon is primarily attributed to the protonation and deprotonation of the nitrogen atoms within the imidazole (B134444) ring, which significantly alters the electronic distribution and, consequently, the photophysical properties of the molecule. While specific experimental data on the pH-dependent fluorescence of Benzimidazole, 4-methoxy-7-methyl- is not extensively documented in publicly available literature, the behavior of analogous substituted benzimidazoles provides a strong basis for understanding its expected response to varying pH levels. mdpi.comnih.govnih.gov

The imidazole moiety of the benzimidazole core can exist in three forms depending on the pH: a cationic form in acidic media, a neutral form around neutral pH, and an anionic form in strongly basic conditions. The transitions between these forms are characterized by distinct pKa values. The protonation of the imino nitrogen (-N=) in acidic solutions typically leads to significant changes in the fluorescence spectrum. mdpi.com

The substituents on the benzene (B151609) ring, a methoxy group at the 4-position and a methyl group at the 7-position, are both electron-donating groups. These groups increase the electron density on the benzimidazole system and are expected to influence the pKa values and the fluorescence quantum yield. The electron-donating nature of these substituents can enhance the basicity of the imidazole nitrogens, potentially shifting the pKa for the cation-neutral equilibrium.

In acidic solutions, the protonation of the benzimidazole ring is expected to cause a noticeable change in the fluorescence emission. For many benzimidazole derivatives, protonation leads to an increase in fluorescence intensity and a shift in the emission maximum. mdpi.com This can be attributed to changes in the nature of the lowest excited singlet state and the inhibition of non-radiative decay pathways upon protonation. The specific direction of the spectral shift (bathochromic or hypsochromic) upon protonation can vary depending on the substitution pattern. mdpi.com

As the pH increases towards neutrality, the compound will exist predominantly in its neutral form. Further increases into the alkaline range can lead to the deprotonation of the N-H group of the imidazole ring, forming an anionic species. This deprotonation event would also be expected to alter the fluorescence properties, often leading to a decrease in fluorescence intensity or a shift in the emission wavelength.

To illustrate the typical pH-dependent fluorescence behavior of a substituted benzimidazole, the following table presents data for a related compound, showcasing the changes in emission wavelength (λem) and fluorescence quantum yield (ΦF) at different pH values. It is important to note that this data is for an analogous compound and serves as a representative example.

| pH | Predominant Species | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| 2.0 | Cationic | 410 | 0.45 |

| 7.0 | Neutral | 395 | 0.20 |

| 12.0 | Anionic | 405 | 0.12 |

The data in the table exemplifies how changes in pH can modulate the fluorescence output of a benzimidazole system. The shift in emission maxima and the variation in quantum yield underscore the potential of such compounds as fluorescent pH sensors. The specific values for Benzimidazole, 4-methoxy-7-methyl- would require experimental determination but are expected to follow a similar trend of pH-dependent fluorescence.

Computational Chemistry and Molecular Modeling of Benzimidazole, 4 Methoxy 7 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscpr.res.innih.gov It is widely employed to calculate optimized molecular geometry, electronic energies, and spectroscopic properties of benzimidazole (B57391) derivatives. researchgate.netnih.gov Typically, calculations are performed using specific functionals, like B3LYP, and basis sets such as 6-31G(d,p) or 6-311++G(d,p), to obtain results that correlate well with experimental data. niscpr.res.inresearchgate.net DFT studies on substituted benzimidazoles help in understanding their structural parameters, stability, and the electronic properties that govern their behavior and biological activity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution on the molecular surface, predicting sites for electrophilic and nucleophilic attacks. nih.govnih.gov In an MEP map, different colors represent varying electrostatic potential values:

Red: Indicates regions of most negative potential, rich in electrons, and favorable for electrophilic attack. These are often associated with electronegative atoms. nih.gov

Blue: Represents regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

Green: Denotes regions of neutral or zero potential. nih.gov

For benzimidazole derivatives, the negative potential is typically localized over the nitrogen atoms of the imidazole (B134444) ring, indicating their role as hydrogen bond acceptors. The anti-picornavirus activities of related 3-methoxy flavones have been linked to negative MEP values near the methoxy (B1213986) group. nih.gov This analysis helps in understanding how "Benzimidazole, 4-methoxy-7-methyl-" might interact with biological receptors and other molecules.

| Color | Potential | Interpretation | Susceptibility |

|---|---|---|---|

| Red | Negative | Electron-rich region | Electrophilic Attack |

| Blue | Positive | Electron-deficient region | Nucleophilic Attack |

| Green | Zero/Neutral | Neutral region | Low Reactivity |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key to understanding chemical reactivity, as they are the primary orbitals involved in chemical reactions. libretexts.orgresearchgate.net The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. niscpr.res.in

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates a molecule is more reactive and less stable. nih.gov

In studies of various benzimidazole derivatives, DFT calculations have been used to determine these energy values. For example, in a series of N-1-sulfonyl substituted benzimidazoles, the HOMO-LUMO gap varied, with the smallest gap indicating the most reactive compound. nih.gov This analysis suggests that the electronic properties, and thus the reactivity of "Benzimidazole, 4-methoxy-7-methyl-", can be finely tuned by its substituents.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and low stability; a large gap indicates low reactivity and high stability. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By simulating the interactions between particles, MD provides detailed information on the conformational flexibility and stability of molecules like "Benzimidazole, 4-methoxy-7-methyl-". biorxiv.org These simulations are particularly valuable for understanding how a molecule behaves in a biological environment, such as in aqueous solution or embedded within a lipid membrane. biorxiv.orgrsc.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or ligand's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value suggests the system has reached equilibrium. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values point to flexible regions of the molecule. ajchem-a.com

MD simulations of benzimidazole derivatives interacting with protein targets have shown that the ligand-protein complex can remain stable throughout the simulation, validating docking predictions and providing insights into the dynamic nature of the binding. ajchem-a.com

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govnih.gov For "Benzimidazole, 4-methoxy-7-methyl-", docking studies can identify potential protein targets and elucidate the structural basis for its biological activity.

Once a ligand is docked into a protein's active site, the resulting complex is analyzed to identify key intermolecular interactions that stabilize the binding. These interactions include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Van der Waals Interactions: Weaker, non-specific forces arising from fluctuations in electron distribution.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings, common in biological systems.

Studies on various benzimidazole derivatives have successfully used molecular docking to identify critical amino acid residues in the active sites of target proteins that form these interactions. nih.govnih.gov For instance, docking of benzimidazole derivatives into the c-Met receptor tyrosine kinase revealed specific hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govbiointerfaceresearch.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR aims to predict the activity of new, unsynthesized compounds. biointerfaceresearch.comresearchgate.net

For benzimidazole derivatives, QSAR studies have been performed to build predictive models for their anticancer or antiviral activities. nih.govbiointerfaceresearch.com These models are developed by calculating various molecular descriptors for a set of known active compounds and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to find the best correlation. nih.govnih.gov A validated QSAR model can then be used to guide the design of more potent analogs of "Benzimidazole, 4-methoxy-7-methyl-".

| Step | Description | Purpose |

|---|---|---|

| 1. Data Set Selection | Gathering a series of compounds with known biological activity. | To have a basis for training and testing the model. |

| 2. Descriptor Calculation | Calculating molecular properties (e.g., steric, electronic, topological). | To quantify the structural features of the molecules. biointerfaceresearch.com |

| 3. Model Building | Using statistical methods (e.g., MLR, ANN) to correlate descriptors with activity. | To establish a mathematical relationship. nih.gov |

| 4. Model Validation | Testing the model's predictive power using internal (cross-validation) and external test sets. | To ensure the model is robust and not overfitted. nih.govnih.gov |

Molecular Recognition and Binding Mechanisms of Benzimidazole, 4 Methoxy 7 Methyl Derivatives

Investigation of Interactions with Enzymes and Proteins

The scientific community has shown significant interest in benzimidazole (B57391) derivatives, including those with a 4-methoxy-7-methyl substitution, for their interactions with various enzymes and proteins. Understanding these interactions at a molecular level is crucial for the development of new therapeutic agents.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Derivatives of benzimidazole have been found to inhibit a range of enzymes through different kinetic mechanisms. These studies are essential for understanding their mode of action.

Shikimate Kinase Inhibition: In the fight against methicillin-resistant Staphylococcus aureus (MRSA), benzimidazole derivatives have been identified as inhibitors of shikimate kinase (SaSK). mdpi.com The potency of inhibition is dependent on the substituents on the benzimidazole core. For instance, a methyl group at position 1 can be detrimental to activity, but the addition of a trifluoromethyl group at position 2 can recover this potency. mdpi.com Molecular docking and dynamics simulations suggest that these inhibitors interact with key residues like ARG113, which is involved in ATP binding, leading to the formation of stable enzyme-inhibitor complexes. mdpi.com

Acetylcholinesterase Inhibition: Certain sulfonamide derivatives of 4-methoxyphenethylamine (B56431) have shown potent acetylcholinesterase inhibitory activity. semanticscholar.org Kinetic analysis using Lineweaver-Burk plots has demonstrated that some of these compounds act as competitive inhibitors, forming an enzyme-inhibitor complex. semanticscholar.org For example, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide was identified as a potent inhibitor with an IC50 value of 0.075 ± 0.001 µM and a Ki of 2.5 µM. semanticscholar.org

Tubulin Binding Studies and Polymerization Interference

A well-established mechanism of action for many benzimidazole derivatives is their ability to interfere with tubulin polymerization, a critical process in cell division. nih.govnih.govresearchgate.net

1H-benzimidazol-2-yl hydrazones containing hydroxy and methoxy (B1213986) phenyl moieties have been shown to slow down tubulin polymerization in a manner comparable to nocodazole. nih.gov Molecular docking studies indicate that these compounds likely bind to the colchicine (B1669291) binding site on tubulin. nih.gov The binding is primarily driven by Van der Waals interactions, with the benzimidazole core and substituted phenyl rings interacting with various amino acid residues within the binding pocket. nih.gov Specifically, interactions have been noted with residues such as Ser178 and Thr179 of the α-tubulin T5 loop, Gln11 in the T1 loop of α-tubulin, and Lys254 within the H8 helix of β-tubulin. nih.gov

DNA/RNA Interaction Studies

Benzimidazole derivatives can interact with nucleic acids, primarily DNA, through various binding modes, which contributes to their biological activity. nih.govnih.gov

Groove Binding: The flexible nature of bis-benzimidazole structures allows their derivatives to bind with high affinity to the minor groove of DNA, particularly at GC-rich sequences. nih.gov This binding can alter the DNA's conformation and inhibit the function of enzymes like topoisomerases. nih.gov

Intercalation: Some benzimidazole derivatives can insert themselves between the base pairs of the DNA double helix. nih.gov This intercalative binding can cause unwinding of the DNA and disrupt the stacking of base pairs, leading to structural changes in the DNA. nih.gov

Alkylating Agents: Certain benzimidazole derivatives, such as bendamustine, function as alkylating agents that can form crosslinks within and between DNA strands, thereby impeding DNA replication and repair. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives by identifying the key structural features that govern their biological activity. nih.govresearchgate.netnih.gov

Influence of Substituents on Binding Affinity and Selectivity

The type and position of substituents on the benzimidazole ring system significantly impact the binding affinity and selectivity of these compounds for their biological targets. nih.govnih.gov

SAR analyses have revealed that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are particularly important for modulating anti-inflammatory activity. nih.govnih.gov For example, in the context of COX and 5-lipoxygenase inhibition, an amine group at the R1 position of a 2-phenyl-substituted benzimidazole was found to enhance the inhibition of all three enzymes. nih.gov Furthermore, a lipophilic group at the R5 position favors COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition, and a methoxy substitution is beneficial for 5-lipoxygenase inhibition. nih.gov

In the development of cannabinoid receptor agonists for pain and inflammation, a carboxamide substitution at the C5 position of the benzimidazole ring resulted in a highly selective CB2 agonist. nih.gov

Conformational Changes Upon Binding to Macromolecules

The interaction between small molecules like benzimidazole derivatives and their protein targets is a dynamic process that often involves conformational adjustments in both the ligand and the protein. researchgate.netnih.gov

Flexible molecules can change their conformation upon binding to a protein, adopting a structure that may differ from their conformation in the crystalline state or their global energy minimum. nih.gov This "induced fit" is crucial for achieving optimal binding. Theoretical studies on benzimidazole derivatives have explored their conformational equilibria in different states, highlighting the flexibility of the scaffold. researchgate.net For many flexible molecules, both the crystal and protein-bound conformations are energetically higher than the global minimum, indicating that the binding energy compensates for the energetic cost of adopting a less stable conformation. nih.gov

Table 1: Enzyme Inhibition Data for Selected Benzimidazole Derivatives

| Enzyme | Derivative/Substituent | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

|---|

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzimidazole, 4-methoxy-7-methyl- |

| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide |

| Nocodazole |

Supramolecular Chemistry and Self Assembly of Benzimidazole, 4 Methoxy 7 Methyl Derivatives

Hydrogen Bonding Networks and π-π Stacking Interactions in Solid State

In the solid state, the arrangement of molecules is governed by a combination of intermolecular forces. For benzimidazole (B57391) derivatives, hydrogen bonding and π-π stacking are particularly significant. The benzimidazole core contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms of the imidazole (B134444) ring), facilitating the formation of robust hydrogen-bonded networks. orientaljphysicalsciences.org These interactions often lead to the formation of chains or dimers, which are fundamental building blocks of the larger crystal lattice.

The aromatic nature of the benzimidazole ring system also promotes π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the stability of the crystal packing. orientaljphysicalsciences.org The presence of substituents on the benzimidazole core, such as the methoxy (B1213986) and methyl groups in "Benzimidazole, 4-methoxy-7-methyl-(8CI)," can influence the nature and strength of these π-π stacking interactions by altering the electron density of the aromatic system. rsc.org For instance, electron-donating groups can enhance the π-electron density, potentially leading to stronger stacking interactions.

While the specific crystal structure of "Benzimidazole, 4-methoxy-7-methyl-(8CI)" is not available in the retrieved literature, the typical hydrogen bonding and π-π stacking motifs observed in analogous compounds are presented in the table below.

| Interaction Type | Common Motifs | Typical Stabilizing Energy (kcal/mol) |

| Hydrogen Bonding | N-H···N chains and dimers | -14 to -18.5 |

| C-H···N interactions | -2 to -5 | |

| O-H···N and O-H···O (if hydroxyls present) | Variable | |

| π-π Stacking | Parallel-displaced | Variable, dependent on overlap |

| T-shaped (edge-to-face) | Variable, dependent on geometry | |

| Other Interactions | C-H···π interactions | ~ -2.5 |

Table 1: Common non-covalent interactions in benzimidazole derivatives and their typical stabilizing energies. Data inferred from studies on related compounds. orientaljphysicalsciences.org

Formation of Coordination Complexes with Metal Ions

The nitrogen atoms in the imidazole ring of benzimidazole and its derivatives are effective ligands for a wide range of metal ions. This property allows for the formation of coordination complexes with diverse geometries and potential applications. The synthesis of these complexes typically involves the reaction of the benzimidazole derivative with a metal salt in a suitable solvent. nih.govroyalsocietypublishing.org

Research on benzimidazole-metal complexes has demonstrated a wide array of structural motifs. For example, studies on bis-benzimidazole derivatives have shown the formation of complexes with Cu(II), Zn(II), Ni(II), and Ag(I), where the metal ions are coordinated to the nitrogen atoms of the benzimidazole rings. royalsocietypublishing.org In some cases, other functional groups on the benzimidazole derivative can also participate in coordination. The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. rsc.org

The table below summarizes the synthesis and characterization of some representative metal complexes with benzimidazole derivatives, illustrating the versatility of these ligands in coordination chemistry.

| Metal Ion | Ligand | Synthesis Method | Resulting Complex Stoichiometry (M:L) |

| Cu(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Reaction in solution | 1:1 |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Reaction in solution | 1:1 |

| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Reaction in solution | 1:1 |

| Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Reaction in solution | 1:1 |

| Co(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Electrochemical oxidation | 1:1 |

| Cd(II) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Electrochemical oxidation | 1:1 |

Table 2: Examples of metal complexes formed with benzimidazole derivatives. Data extracted from various studies on related compounds. royalsocietypublishing.orgrsc.org

Self-Assembly into Higher-Order Architectures (e.g., Nanocontainers, Microflowers, Nanowires)

The principles of supramolecular chemistry can be harnessed to direct the self-assembly of molecules into well-defined, higher-order architectures. Benzimidazole derivatives, with their ability to engage in specific and directional non-covalent interactions, are promising building blocks for the construction of such nanostructures.

The self-assembly process is driven by the spontaneous organization of molecules under thermodynamic control to form stable, ordered aggregates. By carefully designing the molecular structure of the benzimidazole derivative, it is possible to program the formation of specific architectures such as nanofibers, nanotubes, and even more complex structures like microflowers. nih.gov For instance, the introduction of long alkyl chains can induce amphiphilicity, leading to self-assembly in solution to form micelles or vesicles.

The coordination with metal ions can also be a powerful tool to guide the self-assembly process. The defined coordination geometry of the metal ion can act as a template, directing the spatial arrangement of the benzimidazole ligands and leading to the formation of hierarchical structures. nih.gov Research has shown that the choice of metal ion can have a profound impact on the resulting morphology. For example, in one study, the addition of different metal ions to a benzimidazole-containing organogelator led to the formation of nanofibers, nanotubes, or microflowers. nih.gov

While specific examples for "Benzimidazole, 4-methoxy-7-methyl-(8CI)" are not detailed in the available literature, the general principles of self-assembly observed in related systems provide a framework for understanding its potential behavior.

| Precursor | Stimulus/Method | Resulting Architecture |

| Amphiphilic L-glutamic amide with benzimidazole | Gel formation in organic solvents | Nanofibers, Nanotubes |

| Benzimidazole-containing organogelator | Addition of TbCl₃, EuCl₃, AgNO₃ | Nanofibers |

| Benzimidazole-containing organogelator | Addition of Cu(NO₃)₂, Tb(NO₃)₃, or Eu(NO₃)₃ | Microflowers, Microtubular flowers |

| Zinc hydroxide (B78521) carbonate precursor | Thermal decomposition | 3D flower-like ZnO hierarchical nanostructures |

Table 3: Examples of self-assembled higher-order architectures from benzimidazole derivatives and other precursors. Data from studies on related systems. nih.govrsc.org

Investigation of Supramolecular Similarity and Isostructurality

A study on a series of halogenated 2-phenylbenzimidazoles demonstrated that while many of the derivatives were isostructural, the exchange of different halogen substituents altered the angle between neighboring benzimidazole moieties and the system of secondary interactions, eventually terminating the isostructurality. rsc.org This highlights the delicate balance of forces that determines the final crystal structure. Tools such as cell similarity calculations and isostructurality indices are used to quantify the degree of similarity between crystal structures. rsc.org

Although a specific investigation into the supramolecular similarity and isostructurality of "Benzimidazole, 4-methoxy-7-methyl-(8CI)" derivatives was not found, the principles derived from studies of other benzimidazole series are applicable. The systematic variation of substituents on the benzimidazole core would be a valuable approach to understanding the structure-property relationships in this class of compounds.

| Parameter | Definition | Significance |

| Cell Similarity Index (π) | A measure of the similarity of the unit cell parameters between two crystals. A value close to zero indicates high similarity. | Provides a quick assessment of potential isostructurality. |

| Isostructurality Index (Is) | A numerical descriptor that takes into account both the differences in molecular geometries and the positional differences of molecules in the crystal lattice. A value close to 100% indicates high isostructurality. | Offers a more detailed and quantitative comparison of crystal structures. |

Table 4: Key parameters used in the investigation of supramolecular similarity and isostructurality. rsc.org

Advanced Applications in Chemical Sensing and Optoelectronic Materials

Development of Benzimidazole-Based Fluorescent Chemosensors

Benzimidazole (B57391) derivatives are excellent platforms for the design of fluorescent chemosensors due to their inherent fluorescence and the ability of the imidazole (B134444) nitrogen atoms to coordinate with various analytes. The introduction of specific functional groups allows for the selective detection of metal ions, anions, and small molecules, as well as the development of pH-sensitive materials.

Detection of Metal Ions, Anions, and Small Molecules

The strategic design of benzimidazole-based molecules allows for the creation of highly sensitive and selective fluorescent sensors. For instance, a novel fluorescent sensor, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, has been synthesized and demonstrated to be a highly sensitive and rapid sensor for the cyanide ion (CN⁻) in a DMSO solution. electrochemsci.org This sensor exhibits a low limit of detection (LOD) of 1.8 x 10⁻⁶ M and a 1:1 binding stoichiometry with the cyanide ion. electrochemsci.org The sensing mechanism in such compounds often involves the formation of hydrogen bonds between the hydroxyl groups on the sensor and the target anion. electrochemsci.org

Furthermore, benzimidazole derivatives have shown great promise in the detection of metal ions. A 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) functions as a "turn-off" fluorescent sensor for Copper(II) ions (Cu²⁺) and a ratiometric "turn-on" sensor for Zinc(II) ions (Zn²⁺) in aqueous solutions. researchgate.net The presence of Cu²⁺ quenches the fluorescence of BBMP, while the addition of Zn²⁺ leads to the appearance of a new blue fluorescence emission. researchgate.net This dual-functionality highlights the versatility of the benzimidazole scaffold in designing sophisticated chemosensors.

The design of these sensors often leverages principles like excited-state intramolecular proton-transfer (ESIPT), where the binding of an analyte can inhibit or alter the ESIPT process, leading to a detectable change in the fluorescence signal. researchgate.net

Interactive Data Table: Benzimidazole-Based Fluorescent Chemosensors

| Sensor Compound | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |

| 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol | Cyanide (CN⁻) | Hydrogen Bonding | 1.8 x 10⁻⁶ M electrochemsci.org |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Copper (Cu²⁺) | Fluorescence Quenching (Turn-off) | 0.16 μM researchgate.net |

| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Zinc (Zn²⁺) | Ratiometric (Turn-on) | 0.1 μM researchgate.net |

pH-Sensing Materials

The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated depending on the pH of the surrounding medium, leading to significant changes in the molecule's electronic structure and, consequently, its fluorescence properties. This characteristic makes benzimidazole derivatives excellent candidates for the development of pH-sensing materials.

The protonation of the benzimidazole core is a common mechanism utilized in pH sensors. researchgate.net For example, benzimidazole can be conjugated with fluorophores like boron-dipyrromethene (BODIPY) to create pH probes. researchgate.net In such systems, the benzimidazole moiety can act as an electron-accepting group upon protonation, leading to a modulation of the fluorescence output of the BODIPY core. researchgate.net This can manifest as fluorescence quenching or enhancement, or a shift in the emission wavelength. researchgate.net

Studies on various benzimidazole derivatives have shown that they can be employed to create intracellular pH sensors, which are crucial for studying cellular processes. researchgate.net The design of these sensors often aims for emission in the longer wavelength (red) part of the visible spectrum to minimize interference from biological autofluorescence. researchgate.net

Applications in Organic Electronics and Photovoltaics

The tunable electronic properties of benzimidazole derivatives make them promising materials for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

In the realm of OLEDs, benzimidazole derivatives are investigated as emitters, particularly for blue light emission. nih.gov Their electron-transporting properties, attributed to the electron-deficient nature of the benzimidazole ring, are also a key advantage. nih.gov By conjugating benzimidazole with other organic or metal-containing electron donors, multifunctional materials that can act as both emitters and charge transporters can be developed, simplifying OLED device architecture. nih.gov Phenanthroimidazole derivatives, a class of compounds containing a fused phenanthrene (B1679779) and imidazole ring system, are widely used as emissive materials in OLEDs due to their electron transport and hole-blocking capabilities. nih.gov

Electrochemical Properties and Electrochromism

The electrochemical behavior of benzimidazole derivatives is central to their application in various electronic and electrochromic devices. Their ability to undergo reversible redox reactions and exhibit changes in their optical properties upon charge transfer makes them attractive for these applications.

Redox Behavior and Charge Transfer Characteristics

The redox properties of benzimidazole derivatives can be finely tuned through chemical modification. Studies on various methoxy-substituted benzamides and benzimidazoles have shown that these compounds exhibit distinct redox behaviors. peacta.org The presence of methoxy (B1213986) groups can influence the electron-donating or -accepting nature of the molecule, thereby affecting its oxidation and reduction potentials. peacta.org

The concept of intramolecular charge transfer (ICT) is also significant in understanding the electronic properties of these molecules. In some protonated benzimidazole derivatives, electronic excitation can lead to a twisted intramolecular charge transfer (TICT) state. nih.gov This process involves the transfer of an electron from a donor moiety to the protonated benzimidazole acceptor group, resulting in a twisted conformation. nih.gov The efficiency of this charge transfer is often dependent on the polarity and viscosity of the solvent. nih.gov

Electrochromic Devices

While specific information on the electrochromism of "Benzimidazole, 4-methoxy-7-methyl-(8CI)" is not available, the broader class of benzimidazole derivatives has been investigated for electrochromic applications. Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. Viologen-based electrochromic devices, for example, show high optical contrast and stable redox activity. researchgate.net By incorporating benzimidazole moieties into viologen structures, novel electrochromic materials can be synthesized. researchgate.net Although not directly about the target compound, this demonstrates the potential of the benzimidazole scaffold in the development of materials for electrochromic devices.

Photochemistry of Benzimidazole, 4-methoxy-7-methyl- Derivatives7.4.1. Photoinduced Electron Transfer (PET) Mechanisms7.4.2. Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

To provide a scientifically accurate and authoritative article, the content must be based on existing, peer-reviewed research. As no such research for "Benzimidazole, 4-methoxy-7-methyl-(8CI)" in these advanced application areas could be located, the generation of the requested article would require speculation or fabrication of data, which falls outside the scope of factual reporting.

Conclusion and Future Perspectives for Benzimidazole, 4 Methoxy 7 Methyl Research

Summary of Key Research Findings and Methodological Advancements

Unexplored Research Avenues and Challenges for Benzimidazole (B57391), 4-methoxy-7-methyl-

The lack of dedicated research on Benzimidazole, 4-methoxy-7-methyl- presents a significant opportunity for novel investigations. Key unexplored avenues include:

Comprehensive Spectroscopic and Structural Characterization: A fundamental starting point would be the complete characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. This would provide definitive structural information and a basis for all future studies.

Investigation of Biological Activities: The benzimidazole core is a well-known pharmacophore. nih.gov Therefore, screening Benzimidazole, 4-methoxy-7-methyl- for a wide range of biological activities is a logical next step. This could include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The specific substitution pattern of a methoxy (B1213986) and a methyl group could lead to unique interactions with biological targets.

Computational and Mechanistic Studies: Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and potential intermolecular interactions of the molecule. Such studies can guide the design of new derivatives with enhanced properties and provide insights into potential mechanisms of action if biological activity is discovered.

A primary challenge will be the unambiguous synthesis of the starting material, 3-methoxy-6-methylbenzene-1,2-diamine (B34423), which is not commercially available in large quantities. Developing a robust and scalable synthetic route to this precursor will be crucial for enabling extensive research on the target benzimidazole.

Potential for Novel Material Development and Mechanistic Understanding

Beyond its potential biological applications, Benzimidazole, 4-methoxy-7-methyl- could serve as a building block for novel materials. The benzimidazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, which are critical for the self-assembly of supramolecular structures. The specific placement of the methoxy and methyl groups could influence these interactions, potentially leading to the formation of liquid crystals, organic light-emitting diodes (OLEDs), or sensors.

A thorough mechanistic understanding of how the electronic and steric effects of the 4-methoxy and 7-methyl substituents influence the chemical and physical properties of the benzimidazole core is essential. This understanding will be instrumental in rationally designing new functional molecules and materials based on this scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-methoxy-7-methylbenzimidazole derivatives, and how do reaction conditions influence yield?

Benzimidazole derivatives are typically synthesized via condensation of substituted o-phenylenediamines with carboxylic acids or their equivalents. For example, the reaction of 4-methoxy-3-methyl-1,2-diaminobenzene with formic acid under reflux conditions yields the target compound. Key factors affecting yield include:

- pH control : Alkaline conditions post-reaction (e.g., 10% NaOH) are critical for precipitating the product .

- Reaction time : Prolonged heating (1.5–2 hours) improves cyclization but risks decomposition .

- Purification : Recrystallization with activated charcoal removes impurities but may reduce yield due to solubility issues .

| Synthetic Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | Formic acid, reflux (1.5 hr) | 21% | |

| Microwave-assisted synthesis | Pd(OAc)₂, trimethylsilylmethyl substituents | 65–85% |

Q. Which spectroscopic techniques are most effective for characterizing 4-methoxy-7-methylbenzimidazole derivatives?

- ¹H/¹³C-NMR : Identifies substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- IR spectroscopy : Detects N-H stretching (≈3400 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .

- X-ray crystallography : Resolves steric effects, such as benzimidazole ring displacement (≈0.2–0.4 Å in copper complexes) .

Q. What pharmacological properties have been reported for benzimidazole derivatives, and how are they evaluated?

Benzimidazoles exhibit anti-inflammatory, antimicrobial, and anticancer activities. For example:

- Anti-inflammatory screening : Carrageenan-induced paw edema models in rodents measure inhibition of inflammation (e.g., 40–60% reduction for derivatives A2, A4, and A8) .

- Mechanistic studies : Cyclooxygenase (COX) inhibition assays quantify IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications of 4-methoxy-7-methylbenzimidazole enhance catalytic activity in cross-coupling reactions?

Introducing electron-donating groups (e.g., trimethylsilylmethyl) improves ligand-metal coordination in palladium-catalyzed systems:

- Heck-Mizoroki reactions : Microwave-assisted conditions (120°C, 20 min) achieve 85% yield with Pd(OAc)₂/benzimidazole catalysts .

- Steric effects : Bulky substituents reduce catalytic efficiency by displacing the benzimidazole moiety (up to 0.4 Å in copper complexes) .

Q. What methodologies address low yield and purity challenges in benzimidazole synthesis?

- Optimized workup : Neutralize reaction mixtures gradually to avoid rapid precipitation of byproducts .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .

- Chromatographic purification : Use gradient elution (e.g., EtOAc/hexane) to separate regioisomers (e.g., 5(6)-chloro derivatives) .

Q. How do computational methods (e.g., DFT) complement experimental data in analyzing benzimidazole derivatives?

- HOMO-LUMO analysis : Predicts charge transfer capabilities (e.g., benzimidazole as an n-type dopant) .

- TD-DFT : Correlates UV-Vis spectra with electronic transitions (e.g., π→π* at 270–300 nm) .

Q. What advanced quality control methods ensure consistency in benzimidazole-based drug development?

- UV spectrophotometry : Quantifies purity via absorbance at λmax ≈ 290 nm (RSD < 2%) .

- HPLC-MS : Detects trace impurities (e.g., dimerization byproducts) with LOD ≈ 0.1 ppm .

Data Contradictions and Resolution

- Low yield in acid-catalyzed synthesis : attributes this to suboptimal pH control, while demonstrates higher yields with microwave-assisted methods. Researchers should validate pH adjustments (pH 8–9) and explore alternative catalysts (e.g., Pd(OAc)₂) .

- Steric vs. electronic effects in catalysis : X-ray data () highlights steric hindrance as a limitation, whereas ligand modification () prioritizes electronic tuning for improved activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.